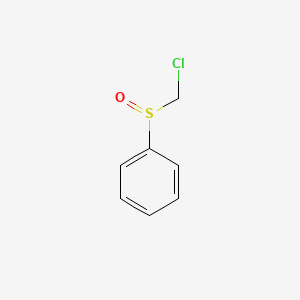







|
REACTION_CXSMILES
|
[C:1]1([S:7][CH2:8][Cl:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1C(=O)N(Br)C(=[O:13])C1>CO.O>[C:1]1([S:7]([CH2:8][Cl:9])=[O:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|


|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)SCCl
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
4.04 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CC(=O)N(C1=O)Br
|


|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred within the same temperature range until the reaction
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was cooled to a temperature between 0° C. and 5° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the same temperature range
|
|
Type
|
CUSTOM
|
|
Details
|
Thereafter, the reaction mixture was quenched by the addition of Na2SO3 solution (10%, 15 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
The resulting mixture was extracted with dichloromethane (3×50 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layer was dried with anhydrous MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by medium pressure chromatography (Ethyl Acetate/Hexane 2:8)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)S(=O)CCl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.381 g | |
| YIELD: PERCENTYIELD | 42% | |
| YIELD: CALCULATEDPERCENTYIELD | 41.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |